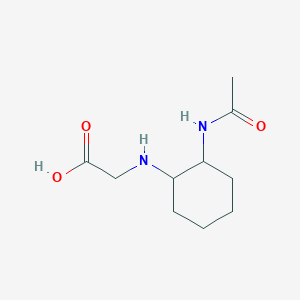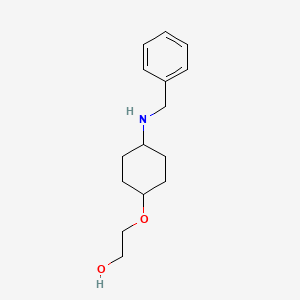
(2-Acetylamino-cyclohexylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetylamino-cyclohexylamino)-acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group attached to a cyclohexylamino moiety, which is further connected to an acetic acid group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylamino-cyclohexylamino)-acetic acid typically involves the reaction of cyclohexylamine with acetic anhydride to form an intermediate, which is then reacted with glycine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Cyclohexylamine reacts with acetic anhydride to form N-acetylcyclohexylamine.
- N-acetylcyclohexylamine is then reacted with glycine in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Acetylamino-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Acetylamino-cyclohexylamino)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new medications targeting various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-Acetylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the cyclohexylamino moiety can enhance the compound’s stability and bioavailability. The pathways involved in its action
Properties
IUPAC Name |
2-[(2-acetamidocyclohexyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(13)12-9-5-3-2-4-8(9)11-6-10(14)15/h8-9,11H,2-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKPIMIQHDSTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927819.png)
![{4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927828.png)
![{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927835.png)
![{2-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927856.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927859.png)
![{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927867.png)
![[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927868.png)

![N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide](/img/structure/B7927870.png)
![[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7927880.png)
![[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7927883.png)
![[(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7927887.png)
![[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927888.png)
![[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7927891.png)
